molecular formula C9H15NO3S B3375531 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1105692-89-4

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3375531
CAS No.: 1105692-89-4
M. Wt: 217.29 g/mol
InChI Key: IJRFVNUUNPFCSH-UHFFFAOYSA-N
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Description

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acylating agents. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to introduce the pentanoyl group . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve yield, selectivity, and purity .

Chemical Reactions Analysis

Types of Reactions

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidine derivatives .

Scientific Research Applications

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins is a key feature .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazolidine-4-carboxylic acid: A simpler analog without the pentanoyl group.

    2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substitution pattern on the thiazolidine ring.

    4-(4-Oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione: A more complex derivative with additional functional groups.

Uniqueness

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the pentanoyl group, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-pentanoyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRFVNUUNPFCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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